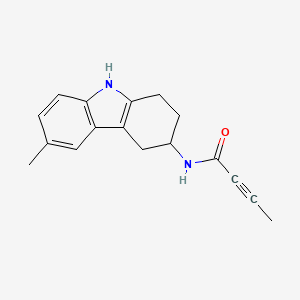

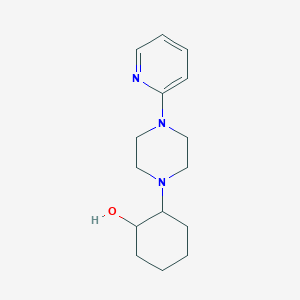

![molecular formula C24H26N2O5 B2672394 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 1903622-77-4](/img/structure/B2672394.png)

1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

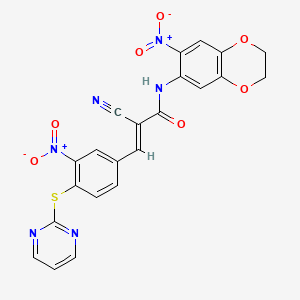

This compound is a complex organic molecule that likely serves as an intermediate in organic synthesis and medicinal chemistry . It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of Wittig reagents to prepare various poly-substituted alkene compounds . The ketone carbonyl in the compound can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis

The molecule contains a tetrahydropyran ring, which is a common feature in many organic compounds and is often used as a protecting group in organic synthesis . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis

The compound’s ketone carbonyl can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .科学的研究の応用

Sigma Receptor Ligands

- Spiropiperidine Research : Spiropiperidines, including compounds like 1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one, have been studied for their affinity towards sigma receptors. Research indicates that specific structural variations, such as substituents at the nitrogen atom and variations in the oxygen heterocycle, can influence their affinity for σ1- and σ2-receptors (Maier & Wünsch, 2002).

Synthesis Techniques and Chemical Properties

Cross-Condensation Methods : Studies have developed methods for synthesizing compounds like this compound. For instance, the cross-condensation of derivatives of cyanoacetic acid and carbonyl compounds, which involves the three-component condensation of substituted piperidin-4-ones, represents an effective synthesis method (Shestopalov et al., 2003).

Ultrasound-Assisted Synthesis : Ultrasound irradiation has been used as a technique for synthesizing spiro compounds. This method can follow the group-assistant-purification chemistry process, potentially offering advantages in terms of efficiency and yield (Zou, Hu, Liu, & Shi, 2012).

Potential Therapeutic Applications

c-Met/ALK Inhibition : Some spiro[piperidine]-2-ones, similar in structure to this compound, have shown potential as inhibitors of c-Met/ALK, suggesting their use in targeted cancer therapies (Li et al., 2013).

Histamine-3 Receptor Antagonists : Spiro[benzopyran-piperidine] derivatives, similar to the compound , have been evaluated as potential histamine-3 receptor (H3R) antagonists. Such compounds have shown promise in terms of affinity and selectivity for H3R, indicating their potential use in treating disorders related to histamine activity (Dandu et al., 2012).

特性

IUPAC Name |

1'-[6-(oxan-4-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c27-20-15-24(31-21-4-2-1-3-19(20)21)9-11-26(12-10-24)23(28)17-5-6-22(25-16-17)30-18-7-13-29-14-8-18/h1-6,16,18H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLIEBBAMJIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

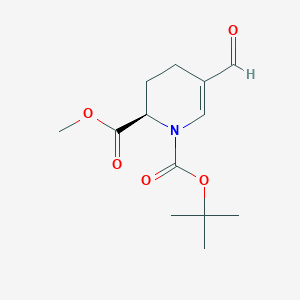

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2672311.png)

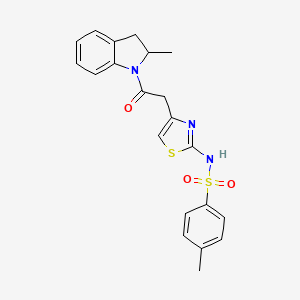

![3-Cyclopropyl-1-{1-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2672314.png)

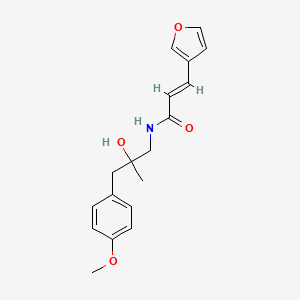

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)